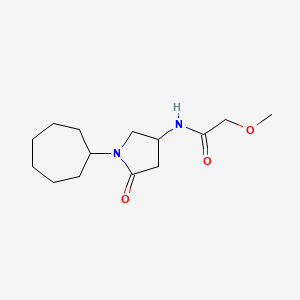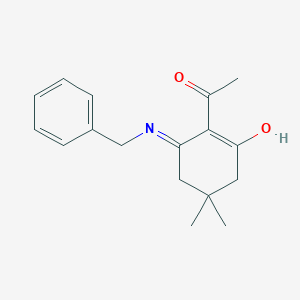![molecular formula C17H17F2NO2 B5992316 N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B5992316.png)
N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a chromen-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethoxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form 4-(difluoromethoxy)benzaldehyde.
Synthesis of the chromen-3-amine core: The chromen-3-amine core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate amine under acidic conditions.
Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the chromen-3-amine core using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethoxyphenyl chromen-3-one derivatives.
Reduction: Formation of difluoromethoxyphenyl chroman-3-amine derivatives.
Substitution: Formation of substituted difluoromethoxyphenyl chromen-3-amine derivatives.
Scientific Research Applications
N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(difluoromethoxy)phenyl]acetamide
- **N-[4-(difluoromethoxy)phenyl]methyl]-2-ethylaniline
- **N-[4-(difluoromethoxy)phenyl]methyl]-3-fluoroaniline
Uniqueness
N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine is unique due to its specific structural features, such as the chromen-3-amine core and the difluoromethoxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[4-(difluoromethoxy)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO2/c18-17(19)22-15-7-5-12(6-8-15)10-20-14-9-13-3-1-2-4-16(13)21-11-14/h1-8,14,17,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXYPIMFTKYHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)NCC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5992243.png)
![methyl 2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]hexanoate](/img/structure/B5992244.png)
![3-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-4-yl]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B5992252.png)
![1-(4-Ethylpiperazin-1-yl)-3-[3-[(4-methoxypiperidin-1-yl)methyl]phenoxy]propan-2-ol](/img/structure/B5992255.png)
![4-{(hydroxyimino)[4-(4-methoxy-2-nitrophenyl)-1-piperazinyl]methyl}-1,2,5-oxadiazol-3-amine](/img/structure/B5992259.png)


![4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-phenylprop-2-enamido]benzoic acid](/img/structure/B5992277.png)
![N-(2,4-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5992282.png)
![7-(2,3-difluorobenzyl)-N-ethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5992285.png)
![2-(1H-benzimidazol-2-ylmethyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5992286.png)

![N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5992314.png)

